Tert-butyl 3,4-diaminobenzoate
Description
Significance as a Synthetic Intermediate in Organic Synthesis
The primary significance of tert-butyl 3,4-diaminobenzoate (B8644857) lies in its role as a synthetic intermediate. The ortho-diamine functionality is a key structural motif for building heterocyclic ring systems through condensation reactions. sorbonne-universite.fr
A major application is in the synthesis of benzimidazoles, a class of compounds widely studied in medicinal chemistry. sorbonne-universite.fracs.org The reaction typically involves the condensation of the diamine with various carbonyl compounds. For instance, reacting tert-butyl 3,4-diaminobenzoate with aldehydes or their equivalents leads to the formation of the benzimidazole (B57391) core. sorbonne-universite.fr The reaction conditions can be varied; for example, heating in a solvent like isopropyl alcohol is effective. sorbonne-universite.fr In some cases, the addition of a mild base like sodium acetate (B1210297) is beneficial for the cyclization step. sorbonne-universite.fr
This precursor is also used in multi-step syntheses to create complex molecules. For example, it has been used as a starting material in the synthesis of triaryl benzimidazoles with antibacterial properties. acs.org In this process, the diamine is first condensed with a carboxylic acid using a coupling agent like propylphosphonic anhydride (B1165640) (T3P) to form an initial benzimidazole structure, which is then further modified. acs.org The ester group can be hydrolyzed to the corresponding carboxylic acid, allowing for subsequent amide bond formation and the linking of different molecular fragments. acs.org
The compound's structure allows for further functionalization, making it a versatile tool for creating libraries of compounds for various research purposes.
Table 2: Examples of Syntheses Using this compound
| Reactant(s) | Resulting Compound Class | Field of Application |
|---|---|---|
| Aldehydes / Imidates | Benzimidazoles sorbonne-universite.fr | Medicinal Chemistry |
| Carboxylic Acids (with coupling agents) | Benzimidazoles acs.org | Medicinal Chemistry |
Scope of Research Applications in Chemical Sciences
The derivatives synthesized from this compound have found applications in diverse areas of chemical science, from drug discovery to advanced materials.
In medicinal chemistry , the benzimidazole scaffold, readily accessible from this compound, is a key component in the design of new therapeutic agents. Research has demonstrated that triaryl benzimidazoles synthesized using this intermediate exhibit potent antibacterial activity against resistant pathogens. acs.org The ability to readily modify the structure by selecting different reaction partners allows for the systematic exploration of structure-activity relationships. acs.org
In materials science , this compound and its analogs are used as monomers in the synthesis of high-performance polymers, such as polyimides. researchgate.netmdpi.comnih.gov These polymers are known for their exceptional thermal stability. mdpi.com For example, a polyimide synthesized from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a related diamine, 4′-tert-butyl-cyclohexyl-3,5-diaminobenzoate (DABC), produced an ultrafine fibrous membrane with high whiteness and thermal stability, with a glass transition temperature above 380 °C. mdpi.comnih.gov The incorporation of the bulky tert-butyl group can enhance the solubility of the resulting polymers in common organic solvents, which is advantageous for processing. researchgate.netmdpi.com These materials are desirable for applications in modern optoelectronics. nih.gov
In analytical chemistry , the parent compound, 3,4-diaminobenzoic acid, has been shown to react with platinum in alkaline solutions to form a colored complex. researchgate.net This reaction, which produces a blue to blue-green solution, can be used for the spectrophotometric determination of platinum concentrations. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3,4-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWMTJULZJDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565033 | |
| Record name | tert-Butyl 3,4-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62754-26-1 | |
| Record name | tert-Butyl 3,4-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,4-diaminobenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Derivatization Studies
Reactivity of Aromatic Amino and Ester Functional Groups
The chemical behavior of tert-butyl 3,4-diaminobenzoate (B8644857) is dictated by the reactivity of its three main functional components: the two aromatic amino groups at the 3- and 4-positions and the tert-butyl ester moiety.
The ortho-disposed amino groups are nucleophilic and readily participate in reactions with electrophiles. Their reactivity is a cornerstone for the synthesis of various fused heterocyclic systems. The tert-butyl ester group provides significant steric hindrance, which can influence the regioselectivity of certain reactions and offers stability against hydrolysis under mild conditions. This steric bulk can be advantageous in synthetic sequences where controlled reactivity is necessary.
The ester can be hydrolyzed under acidic or basic conditions to yield 3,4-diaminobenzoic acid and butanol. The amino groups can undergo reactions such as acylation, alkylation, and diazotization, leading to a diverse range of derivatives.
Cyclization Reactions for Heterocyclic Compound Synthesis
The presence of two adjacent amino groups makes tert-butyl 3,4-diaminobenzoate an ideal precursor for the synthesis of various heterocyclic compounds through cyclization reactions.
Formation of Benzimidazole (B57391) Derivatives
A prominent application of this compound is in the synthesis of benzimidazoles, a class of heterocyclic compounds with significant pharmacological importance. rsc.org The condensation of this compound with aldehydes or carboxylic acids (or their derivatives) is a common method to construct the benzimidazole core. rsc.orgsemanticscholar.org
For instance, reacting this compound with various aldehydes in a suitable solvent like dimethylformamide (DMF) at elevated temperatures can yield the corresponding 2-substituted benzimidazole derivatives. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization.
Similarly, condensation with carboxylic acids, often in the presence of a dehydrating agent or under high-temperature conditions, leads to the formation of 2-substituted benzimidazoles. The choice of the aldehyde or carboxylic acid determines the nature of the substituent at the 2-position of the benzimidazole ring, allowing for the synthesis of a diverse library of compounds.
Table 1: Examples of Benzimidazole Synthesis from Diaminobenzoates
| Reactant 1 | Reactant 2 | Product | Reference |
| o-phenylenediamine (B120857) | piperidine-1,3-dicarboxylic acid 1-tert-butyl ester | 2-substituted benzimidazole derivative | rsc.org |
| 3,4-diaminobenzoic acid | heterocyclic aldehyde | 2-heteryl-1H-benzimidazole-5-carboxylic acid | mdpi.com |
| methyl 3,4-diaminobenzoate | 4-hydroxycinnamic acid | intermediate for benzimidazole derivative | mdpi.com |
Triazine-Based Macrocycle Formation via Condensation Reactions
The nucleophilic amino groups of diaminobenzoate derivatives can also be utilized in condensation reactions with reagents like cyanuric chloride to form larger, more complex structures such as triazine-based macrocycles. acs.orgacs.org For example, the reaction of tert-butyl 3,5-diaminobenzoate (an isomer of the title compound) with cyanuric chloride has been shown to produce a triazine-based macrocycle. acs.orgacs.org This type of reaction highlights the potential of diaminobenzoates to serve as key components in the construction of supramolecular architectures and hydrogen-bonded organic frameworks (HOFs). acs.orgacs.org
Amidation Reactions and Diaminobenzamide Derivatives
The amino groups of this compound can undergo amidation reactions with carboxylic acids or their activated derivatives to form the corresponding amides. This transformation is a fundamental method for introducing new functionalities and building more complex molecular scaffolds.
Direct amidation can be achieved by heating the diaminobenzoate with a carboxylic acid, often in the presence of a catalyst such as a boric acid derivative. nih.gov Alternatively, the use of coupling agents can facilitate the reaction under milder conditions. The resulting diaminobenzamide derivatives can be further modified or used as intermediates in the synthesis of other target molecules. For example, a series of N-alkyl-3,4-diaminobenzamides have been synthesized from 3,4-dinitrobenzoic acid via a multi-step process involving amidation and subsequent reduction of the nitro groups. rsc.org
Furthermore, the ester group can be converted to an amide through aminolysis. This reaction involves treating the ester with an amine, sometimes at elevated temperatures or with a catalyst, to replace the alkoxy group with an amino group. This provides another route to diaminobenzamide derivatives.
Other Functional Group Interconversions for Scaffold Diversification
Beyond the primary reactions of the amino and ester groups, various other functional group interconversions can be employed to diversify the chemical scaffold of this compound.
The amino groups can be transformed into other functionalities. For example, diazotization of the amino groups, followed by reactions with various nucleophiles (Sandmeyer reaction), can introduce a wide range of substituents onto the aromatic ring. This allows for the synthesis of compounds that would be difficult to access directly.
The ester group can also be reduced to an alcohol. For instance, the reduction of ethyl 3,4-diaminobenzoate with lithium borohydride (B1222165) has been used to synthesize 3,4-diaminobenzyl alcohol. clockss.org This transformation introduces a hydroxyl group, which can then be used in subsequent reactions such as etherification or further oxidation.
These interconversions, coupled with the primary reactivity of the amino and ester groups, provide a rich platform for the synthesis of a wide variety of complex organic molecules with potential applications in medicinal chemistry and materials science.
Applications in Advanced Materials Science and Polymer Chemistry
Building Blocks for Polyimide Synthesis
The primary application of tert-butyl diaminobenzoate derivatives in polymer chemistry is as a monomer for the synthesis of polyimides (PIs). Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, traditional aromatic polyimides are often difficult to process due to their poor solubility and high melting points. The strategic incorporation of bulky, flexible side groups, such as the tert-butyl group, is a key method to overcome these processing challenges without significantly compromising the desired thermal properties.
The synthesis of polyimides from diamines like tert-butyl diaminobenzoate derivatives typically proceeds through a two-step polycondensation reaction. The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) (PAA) precursor. Current time information in Bangalore, IN. This PAA solution can then be processed into films or fibers.
In the second step, the PAA is converted into the final polyimide via thermal or chemical imidization. Current time information in Bangalore, IN. This process involves the cyclization of the amic acid units to form the rigid imide ring structure, releasing water as a byproduct. Researchers have successfully synthesized novel PAA and PI series using various dianhydrides in conjunction with tert-butyl-containing diamine monomers. For instance, a series of poly(amic acid)s were developed from an ester-linked aromatic diamine, 4'-tert-butyl-cyclohexyl-3,5-diaminobenzoate (DABC), and various aliphatic, alicyclic, and aromatic dianhydrides. nih.gov These PAAs were subsequently transformed into polyimide alignment layers for potential use in thin-film transistor liquid crystal displays (TFT-LCDs).
The design of the diamine monomer, specifically the presence and position of the tert-butyl substituent, has a profound impact on the final properties of the polyimide. The bulky tert-butyl group disrupts the close packing of polymer chains, which in turn influences several key performance parameters.
Solubility: The introduction of tert-butyl groups generally enhances the solubility of polyimides in organic solvents. Current time information in Bangalore, IN.tcichemicals.com The bulky group increases the free volume between polymer chains and reduces intermolecular interactions, allowing solvent molecules to penetrate and dissolve the polymer more easily. This improved solubility is crucial for processing, as it allows for the casting of flexible and transparent films from solution. Current time information in Bangalore, IN.mdpi.com
Optical and Surface Properties: Polyimides synthesized with tert-butyl containing diamines have been shown to possess desirable optical and surface properties. For instance, the FPI-5 polyimide mentioned earlier, which incorporates a tert-butyl-substituted cyclohexyl unit, exhibited a high whiteness index of 92.88 and good hydrophobicity, with a water contact angle greater than 105°. nih.govnih.gov The low-polar nature of the tert-butyl-substituted cyclohexyl units contributes to the material's high hydrophobicity. nih.gov
The following table summarizes the effect of incorporating tert-butyl groups into the polyimide structure, based on findings from various research studies.
| Property | Influence of Tert-Butyl Group | Rationale |
| Solubility | Increased | Disrupts polymer chain packing, increasing free volume and reducing intermolecular forces. Current time information in Bangalore, IN.tcichemicals.commdpi.com |
| Glass Transition Temp. (Tg) | Increased | Restricts segmental motion of the polymer backbone. nih.govrsc.org |
| Thermal Decomposition Temp. | Slightly Decreased | Pendant alkyl groups can be less stable than the aromatic backbone. Current time information in Bangalore, IN.tcichemicals.com |
| Dielectric Constant | Decreased | Increases free volume and introduces non-polar groups, reducing polarizability and moisture uptake. rsc.org |
| Hydrophobicity | Increased | The non-polar nature of the alkyl group repels water. nih.govrsc.org |
Development of Novel Polyimides (PAAs)
Role in the Development of Functional Materials
The unique combination of properties imparted by the tert-butyl diaminobenzoate moiety enables its use in the development of specialized functional materials. The ability to tune solubility, thermal behavior, and surface properties makes these polyimides suitable for applications beyond traditional structural roles.
One notable application is in the fabrication of liquid crystal (LC) alignment layers. Polyimide films are widely used to control the alignment of liquid crystal molecules in LCDs. By synthesizing polyimides from specific monomers like 4'-tert-butyl-cyclohexyl-3,5-diaminobenzoate (DABC), researchers have been able to create alignment layers that induce high pretilt angles in LC molecules. This is particularly important for advanced display modes like twisted-nematic (TN) TFT-LCDs, where precise control over the LC orientation is required for optimal electro-optical performance.
Furthermore, the development of organo-soluble, fluoro-containing polyimides from tert-butyl-containing diamines has led to materials with high whiteness and good hydrophobicity. nih.govnih.gov These properties are highly desired for modern optoelectronic applications, such as reflective layers or insulating substrates in flexible display devices, where optical clarity and resistance to environmental moisture are critical. nih.gov
Design and Fabrication of Porous Frameworks and Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, separation, and catalysis. The synthesis of COFs relies on the principle of reticular chemistry, where the geometry of the molecular building blocks, or "linkers," dictates the topology of the resulting framework. nih.gov
Diamine-containing molecules are fundamental linkers for the synthesis of imine-linked COFs, which are among the most stable and widely studied types. tcichemicals.com These COFs are typically formed through the condensation reaction between a linker with multiple amine groups and a linker with multiple aldehyde groups.
While direct synthesis of a COF using tert-butyl 3,4-diaminobenzoate (B8644857) as the primary linker is not extensively documented, its structural motifs are highly relevant to this field. The diaminobenzoic acid core is a recognized precursor for porous materials. For instance, 3,5-diaminobenzoic acid, obtained from the hydrolysis of its ethyl ester, is a known precursor for both metal-organic frameworks (MOFs) and COFs. This establishes that the diaminobenzoate structure is a viable building block for framework chemistry.
More directly, a close structural isomer, tert-butyl 3,5-diaminobenzoate, has been successfully used to synthesize a porous organic material. In a reported synthesis, tert-butyl 3,5-diaminobenzoate was reacted with cyanuric chloride to produce a triazine-based macrocycle. acs.org This macrocycle, through hydrogen bonding and π–π stacking interactions, self-assembled into a crystalline, thermally stable hydrogen-bonded organic framework (HOF) with a persistent porous structure. acs.org While this framework is held together by non-covalent hydrogen bonds rather than the covalent bonds that define a COF, it demonstrates the utility of tert-butyl diaminobenzoate derivatives in creating ordered, porous organic solids. The bulky tert-butyl groups play a role in defining the void space within the framework. acs.org This research highlights the potential of these compounds as building blocks for the broader class of porous crystalline frameworks.
Applications in Medicinal Chemistry and Biomedical Research
Precursors for Pharmaceutical Agent Development
Tert-butyl 3,4-diaminobenzoate (B8644857) serves as a foundational precursor in the synthesis of numerous pharmaceutical agents. The ortho-diamino arrangement is particularly suited for cyclocondensation reactions to form heterocyclic compounds, which are prevalent in many drug classes.
One of the most significant applications is in the creation of benzimidazole-based molecules. researchgate.net Benzimidazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net The synthesis typically involves the reaction of tert-butyl 3,4-diaminobenzoate with aldehydes, carboxylic acids, or their derivatives. acs.org
Furthermore, this compound is a key starting material for the development of potent enzyme inhibitors. For instance, derivatives of 3,4-diaminobenzoic acid have been explored as inhibitors of coagulation factor Xa (FXa), a critical enzyme in the blood coagulation cascade, making them candidates for new antithrombotic therapies. It has also been utilized as a key intermediate in the synthesis of novel dual PI3K/mTOR inhibitors, which are being investigated for cancer treatment. sci-hub.se The tert-butyl ester moiety can be advantageous in these syntheses, providing stability and influencing the pharmacokinetic profile of the final active pharmaceutical ingredient.
Design and Synthesis of Antibacterial Compounds
The rise of antibiotic resistance has spurred the search for novel antibacterial agents. This compound plays a crucial role in the design and synthesis of new compounds aimed at combating resistant bacterial strains.
Benzimidazole (B57391) scaffolds are a cornerstone of many effective antibacterial agents. chemsynthesis.com The synthesis of these agents often begins with an ortho-phenylenediamine derivative like this compound. The general synthetic route involves the Phillips reaction, which is the condensation of the diamine with an aldehyde under acidic or oxidative conditions to form the benzimidazole ring. nih.gov
For example, 2-substituted phenyl-benzimidazoles have been patented as potent antibacterial agents. google.com The synthesis involves refluxing a 3,4-diaminobenzoate ester, such as the methyl or tert-butyl ester, with a substituted benzaldehyde (B42025) in a suitable solvent. acs.orggoogle.com This straightforward reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, enabling the exploration of structure-activity relationships and the optimization of antibacterial potency. acs.org Research into triaryl benzimidazoles has also shown promise, with the synthesis relying on the condensation of a diaminobenzoate derivative to create complex structures with activity against resistant pathogens like vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). acs.org
| Precursor | Reagent | Resulting Scaffold | Therapeutic Area |
| This compound | Aldehydes / Carboxylic Acids | Benzimidazole | Antibacterial, Antiviral, Anticancer researchgate.net |
| This compound | Carbon Disulfide (CS2) | Benzimidazole-2-thione | Anticancer (PI3K/mTOR inhibitors) sci-hub.se |
| 3,4-Diaminobenzoic Acid Derivatives | N/A | Factor Xa Inhibitors | Antithrombotic |
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For benzimidazole derivatives synthesized from this compound, SAR studies have revealed several key features for enhancing antimicrobial efficacy. nih.gov
Modifications are typically made at several positions on the benzimidazole scaffold:
Position 2: Introducing various substituted aryl or alkyl groups can significantly impact potency. The nature of these substituents (e.g., their electronic properties and size) influences the molecule's ability to interact with its biological target. acs.orgnih.gov
Position 5 (or 6): This position, occupied by the tert-butyl ester group in the precursor, is another critical site for modification. While the ester can be hydrolyzed to a carboxylic acid or converted to an amide, research has shown that derivatives with bulky substituents can exhibit improved efficacy against resistant bacterial strains. acs.org This suggests that the steric bulk provided by groups like the tert-butyl ester can be beneficial for biological activity.
Nitrogen Atoms (N-1 and N-3): Substitution on the imidazole (B134444) nitrogen atoms can also modulate activity, often by improving pharmacokinetic properties or introducing new interaction points with the target. nih.gov
A crucial aspect of SAR is lipophilicity. While increasing lipophilicity can sometimes enhance cell membrane penetration, excessive lipophilicity can be detrimental. For instance, in a study on quinone derivatives, it was found that highly lipophilic substituents like a tert-butyl group could abolish antibacterial activity, highlighting the delicate balance required for optimal efficacy. nih.gov
Benzimidazole-Based Antibacterial Agents
Investigations into Enzyme Interactions and Metabolic Pathways
This compound is not only a precursor for drugs but also a tool for studying biological processes at the molecular level. Its derivatives are used to probe enzyme active sites and investigate metabolic pathways.
The compound's ability to form rigid heterocyclic structures like benzimidazoles makes it an excellent scaffold for designing enzyme inhibitors. sci-hub.se These inhibitors can be used to study the function of specific enzymes by blocking their activity. As mentioned, derivatives have been developed to target coagulation factor Xa and the PI3K/mTOR signaling pathway. sci-hub.se Another example is the synthesis of inhibitors for tRNA-guanine transglycosylase (TGT), an enzyme crucial for the virulence of Shigella, the bacterium causing dysentery. ethz.ch
Regarding metabolic pathways, the tert-butyl group itself is of interest. In drug metabolism, tert-butyl groups are often subject to oxidation. Cytochrome P450 enzymes can hydroxylate one of the methyl groups, which can then be further oxidized to a carboxylic acid. hyphadiscovery.comnih.gov Understanding these metabolic transformations is crucial for drug design, as metabolites can have different activity and toxicity profiles compared to the parent drug. hyphadiscovery.com Therefore, molecules containing a tert-butyl group, such as those derived from this compound, are useful for studying these metabolic pathways. Additionally, derivatives of 3,4-diaminobenzoic acid have been used as chemical traps to detect dicarbonyl compounds like methylglyoxal, which are key players in the formation of advanced glycation endproducts (AGEs) implicated in aging and diabetes. nih.gov
Role in the Synthesis of Bioactive Molecules
The versatility of this compound allows for its use in the synthesis of a diverse range of bioactive molecules beyond just antibacterial agents. Its role as a central building block facilitates access to complex molecular architectures with varied pharmacological effects.
The benzimidazole ring system, readily formed from this precursor, is considered a "privileged scaffold" in medicinal chemistry because it can interact with numerous biological targets, leading to a wide spectrum of activities. researchgate.netrsc.org
Examples of Bioactive Molecules Derived from Diaminobenzoate Precursors:
| Bioactive Molecule Class | Specific Target/Action | Disease Area |
| Benzimidazole Derivatives | Factor Xa Inhibition | Thrombosis |
| Triazine-Benzimidazole Hybrids | PI3K/mTOR Inhibition | Cancer sci-hub.se |
| Substituted Benzimidazoles | Pan-SIRT1-3 Inhibition | Cancer, Metabolic Disorders researchgate.net |
| Benzimidazole-based Epothilones | Microtubule Stabilization | Cancer uni-halle.de |
| Benzoguanine Derivatives | tRNA-Guanine Transglycosylase (TGT) Inhibition | Bacterial Infections (Shigellosis) ethz.ch |
This demonstrates the compound's broad utility. By reacting this compound with different chemical partners, researchers can systematically build libraries of compounds to screen for new biological activities, accelerating the drug discovery process.
Scaffolds for Glycoconjugate Synthesis in Glycobiology
Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans). Glycoconjugates, molecules where glycans are attached to proteins or lipids, are vital for many cellular processes. To study the interactions of these molecules, researchers synthesize artificial glycoconjugates. nih.gov
Aromatic compounds like the diaminobenzoates serve as excellent central scaffolds for creating multivalent glycoconjugates, often called glycodendrimers or glycoclusters. nih.gov These structures present multiple copies of a specific carbohydrate in a defined spatial arrangement. This multivalency is key to mimicking the clustered presentation of carbohydrates on cell surfaces and achieving high-avidity binding to carbohydrate-binding proteins (lectins). nih.gov
While some studies have used the related isomer, methyl 3,5-diaminobenzoate, to construct dendritic wedges for self-assembling glyconanoparticles, the underlying principle applies directly to this compound. nih.gov The two amino groups provide anchor points for attaching carbohydrate units or for building out dendritic arms, while the ester group can be modified to link the entire scaffold to a surface or another molecule. The use of the tert-butyl ester, in particular, can influence the solubility and handling of the scaffold during synthesis. Furthermore, the benzimidazole scaffold derived from methyl 3,4-diaminobenzoate has been used to create carbohydrate-based inhibitors, directly linking this precursor family to glycobiology research. ethz.ch
Coordination Chemistry and Metal Complexation
Ligand Properties in Metal Coordination Chemistry
In coordination chemistry, tert-butyl 3,4-diaminobenzoate (B8644857) functions effectively as a ligand, a molecule that binds to a central metal atom to form a coordination complex. Its properties as a ligand are dictated by its molecular structure.
Bidentate Coordination: The compound typically acts as a bidentate ligand, meaning it can donate two pairs of electrons to a metal ion from two different atoms. nih.govicm.edu.pl The primary coordination sites are the nitrogen atoms of the two amino groups located at the 3- and 4-positions of the benzene (B151609) ring. nih.govicm.edu.pl This chelation results in the formation of a stable five-membered ring with the metal ion. nih.gov
Steric and Electronic Effects: The tert-butyl group is a key feature of this ligand. Its significant size imposes steric hindrance, which can influence the geometry of the resulting metal complex and its reactivity. This steric bulk can protect the metal center and enhance the stability of the complex. Electronically, the two amino groups are electron-donating, which increases the electron density on the aromatic ring and influences the electronic properties of the metal complex.
Versatility in Complex Formation: The ligand's structure allows it to be a precursor for more complex ligands, such as in the formation of salophen-type Schiff base ligands. This is achieved by reacting the diamine with compounds like salicylic (B10762653) aldehyde, which then coordinate with metal ions. semanticscholar.org
Formation of Transition Metal Complexes (e.g., Platinum(II) Complexes)
Tert-butyl 3,4-diaminobenzoate and its parent compound, 3,4-diaminobenzoic acid, react with various transition metals to form stable complexes.
The formation of Platinum(II) complexes is a notable example. In alkaline aqueous solutions, 3,4-diaminobenzoate reacts with a platinum(II) source to form a 1:2 (metal-to-ligand) complex. researchgate.netresearchgate.net These square-planar platinum(II) complexes can exhibit interesting photophysical properties. researchgate.netnih.gov The synthesis of tetradentate Pt(II) complexes often involves the cyclometallation of more complex ligands derived from precursors like this compound. nih.gov
Beyond platinum, this ligand class forms complexes with other transition metals. For instance, reacting butyl 3,4-diaminobenzoate with salicylic aldehyde and metal salts like nickel(II) chloride or cobalt(II) chloride yields Schiff base (salophen-type) complexes of Nickel(II) and Cobalt(III), respectively. semanticscholar.org
| Metal Ion | Type of Complex | Synthetic Precursors | Reference |
| Platinum(II) | 1:2 Metal-Ligand Complex | 3,4-diaminobenzoate, Pt(II) salt | researchgate.net, researchgate.net |
| Nickel(II) | Salophen-type Schiff Base | Butyl 3,4-diaminobenzoate, Salicylic aldehyde, NiCl₂·6H₂O | , semanticscholar.org |
| Cobalt(III) | Salophen-type Schiff Base | Butyl 3,4-diaminobenzoate, Salicylic aldehyde, CoCl₂·6H₂O | , semanticscholar.org |
Electronic Structure and Redox Behavior of Metal Complexes
The metal complexes derived from this compound often exhibit rich electronic properties and redox activity, which have been studied using techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy.
The electronic structure of these complexes involves frontier molecular orbitals (HOMO and LUMO) whose localizations determine the electronic transitions and redox potentials. In certain Platinum(II) complexes with related catecholate ligands, the Highest Occupied Molecular Orbital (HOMO) is centered on the catechol ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) can be localized on other parts of the complex. nih.gov
The redox behavior is a key characteristic. For example, a Platinum(II) complex with 3,4-diaminobenzoate shows distinct redox reactions. Cyclic voltammetry reveals an oxidation potential at -0.26 V and a reduction potential at -1.46 V (vs. Fc+/Fc). researchgate.netresearchgate.net EPR spectroscopy has confirmed the monoradical nature of the one-electron reduced species. researchgate.netresearchgate.net Similarly, salophen-type Nickel(II) complexes show a Ni(II)/Ni(III) oxidation at approximately +480 mV and a Ni(II)/Ni(I) reduction around -1680 mV (vs. Fc). semanticscholar.org Cobalt(III) complexes are also known to be redox-active. semanticscholar.org
| Complex Type | Redox Process | Potential (vs. Fc+/Fc) | Analytical Technique | Reference |
| Pt(II)-3,4-diaminobenzoate | Oxidation | -0.26 V | Cyclic Voltammetry | researchgate.net, researchgate.net |
| Pt(II)-3,4-diaminobenzoate | Reduction | -1.46 V | Cyclic Voltammetry | researchgate.net, researchgate.net |
| Ni(II)-Salophen type | Ni(II)/Ni(III) Oxidation | ~+480 mV | Cyclic Voltammetry | semanticscholar.org |
| Ni(II)-Salophen type | Ni(II)/Ni(I) Reduction | ~-1680 mV | Cyclic Voltammetry | semanticscholar.org |
pH-Responsive Optical Properties of Coordinated Complexes
A fascinating property of some complexes derived from 3,4-diaminobenzoate is their pH-responsive optical behavior. The Pt(II) complex formed with 3,4-diaminobenzoate demonstrates a dramatic change in its optical absorption in response to pH changes. researchgate.netresearchgate.net
In alkaline aqueous solutions, this complex exhibits intense absorption of near-infrared (NIR) light, with a maximum absorption wavelength around 713-715 nm. researchgate.net However, this strong NIR absorption completely disappears when the solution is acidified to a pH below 3 or 4. researchgate.netresearchgate.net This phenomenon represents a clear "on-off" switching of its optical properties, controlled by the pH of the environment.
Advanced Analytical and Spectroscopic Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of tert-butyl 3,4-diaminobenzoate (B8644857), providing detailed insights into its molecular framework and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of tert-butyl 3,4-diaminobenzoate. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the various molecular fragments.
In ¹H NMR spectroscopy, the tert-butyl group gives rise to a characteristic singlet peak, typically observed around 1.3 ppm, which integrates to nine protons. The protons on the aromatic ring appear in the region of δ 6.5–7.5 ppm. For the closely related butyl 3,4-diaminobenzoate, the aromatic protons are observed as a doublet of doublets at δ 7.46 (J = 8.1, 1.7 Hz, 1H), a doublet at δ 7.40 (J = 1.7 Hz, 1H), and a doublet at δ 6.66 (J = 8.1 Hz, 1H). core.ac.uk The two amine groups (-NH₂) produce broad singlets, whose chemical shifts can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides further confirmation of the structure by detecting the carbon atoms of the ester and the diaminobenzene ring. The carbonyl carbon of the ester group and the carbons of the aromatic ring will have distinct chemical shifts, providing a complete carbon skeleton of the molecule.
Table 1: Representative ¹H NMR Spectral Data for the Aromatic Region of 3,4-Diaminobenzoate Esters.
| Compound | Aromatic Proton Signals (δ, ppm) | Solvent |
|---|---|---|
| This compound | ~6.5 - 7.5 | - |
| Butyl 3,4-diaminobenzoate | 7.46 (dd), 7.40 (d), 6.66 (d) | CDCl₃ |
This table presents typical chemical shift ranges and specific values for the aromatic protons of this compound and a related analog, illustrating the data obtained from ¹H NMR spectroscopy.
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. rsc.org The IR spectrum displays distinct absorption bands corresponding to the vibrational modes of its key structural components.
The primary amino groups (-NH₂) are characterized by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the tert-butyl ester gives a strong absorption band typically found between 1680 and 1730 cm⁻¹. For related organogelators containing an anilide C=O and a urea (B33335) C=O, these peaks were observed at 1729 cm⁻¹ and 1629 cm⁻¹, respectively. beilstein-journals.org The C-N stretching vibrations and the aromatic C=C bond vibrations also produce characteristic peaks in the fingerprint region of the spectrum. Analysis of the IR spectrum of the parent 3,4-diaminobenzoic acid reveals a zwitterionic structure in the solid state, which influences the positions of the carboxylate and ammonium (B1175870) group vibrations. researchgate.net
Table 2: Key IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Ester Carbonyl (C=O) | Stretching | 1680 - 1730 |
| Aromatic C=C | Stretching | ~1600 |
| C-O (Ester) | Stretching | 1150 - 1300 |
| C-N | Stretching | 1250 - 1350 |
This table summarizes the expected infrared absorption frequencies for the main functional groups within this compound, which are crucial for its functional group analysis.
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons (radicals). While this compound itself is a diamagnetic molecule, ESR spectroscopy becomes relevant when studying its radical ions or its complexes that possess radical character. researchgate.net
For instance, in studies of metal complexes involving 3,4-diaminobenzoate, ESR is crucial for understanding the electronic structure. Research on a platinum(II) complex with 3,4-diaminobenzoate ligands demonstrated that the one-electron reduced form of the complex, [PtII(2LISQ)(2LPDA)]³⁻, exhibits an ESR signal. researchgate.net This signal confirmed the presence of a radical species and analysis of the spectrum indicated that 34% of the electron spin was located at the Pt(II) center rather than on the ligand. researchgate.net In other related systems, spin-trapping agents like N-tert-butyl-α-phenylnitrone (PBN) are used in conjunction with ESR to detect short-lived radical intermediates. nih.gov The resulting ESR signals, characterized by their g-values and hyperfine coupling constants (e.g., aN = 13.60 G, aH = 1.56 G for a PBN adduct), provide information about the identity of the trapped radical. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
X-ray Crystallography for Molecular and Supramolecular Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the searched literature, analysis of related compounds provides significant insight into its likely molecular and supramolecular features.
Studies on the parent 3,4-diaminobenzoic acid show it crystallizes in the monoclinic C2/c space group, with its structure influenced by the formation of zwitterions and extensive intra- and intermolecular hydrogen bonds. researchgate.net X-ray crystallography of analogous benzoate (B1203000) esters reveals that the aromatic rings are typically planar, with substituents arranged to minimize steric hindrance. smolecule.com In complexes, such as cis-bis(3-tert-butyl-o-diiminobenzosemiquinonato)platinum(II), X-ray diffraction reveals a square-planar geometry where the aromatic ring of the ligand is distorted, indicative of its radical character. researchgate.net The crystal structure of a stable ylide containing a di-tert-butyl ester moiety also confirms a planar environment around the ylidic carbon due to resonance. semnan.ac.ir These examples highlight how X-ray crystallography can reveal detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which would be critical in understanding the solid-state packing of this compound.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.
Silica (B1680970) gel column chromatography is a standard technique used for its purification. A mobile phase consisting of a gradient of ethyl acetate (B1210297) in hexane (B92381) is effective in separating the desired ester from byproducts and unreacted starting materials. The polarity differences between the compound and impurities allow for effective separation on the polar silica gel stationary phase.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product. rsc.org Using a suitable column and mobile phase, HPLC can detect and quantify trace impurities. It is also used in stability studies to monitor for any degradation products over time.
Electrochemical Analysis, including Cyclic Voltammetry
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. CV provides information on the oxidation and reduction potentials of a molecule, offering insights into its electronic structure and reactivity.
While direct electrochemical studies on this compound are not extensively reported, the electrochemical behavior of its metal complexes has been investigated. For example, a platinum(II) complex containing the 3,4-diaminobenzoate ligand was studied using cyclic voltammetry. researchgate.net The CV showed distinct redox waves corresponding to the oxidation and reduction of the complex. The one-electron oxidation occurred at a potential (Epa1) that was pH-dependent, while two reduction waves were observed at potentials E1 = –0.26 V and E2 = –1.46 V (vs. Fc+/Fc). researchgate.net Such studies are crucial for understanding the electron-transfer processes in which the compound can participate, particularly in the context of designing materials for electronic applications or as redox-active ligands in coordination chemistry. rsc.org
Table 3: Electrochemical Data for a Platinum(II) Complex of 3,4-Diaminobenzoate.
| Redox Process | Potential (V vs. Fc⁺/Fc) | Technique |
|---|---|---|
| Reduction 1 | -0.26 | Cyclic Voltammetry |
| Reduction 2 | -1.46 | Cyclic Voltammetry |
This table shows the reduction potentials observed for a platinum(II) complex incorporating the 3,4-diaminobenzoate ligand, as determined by cyclic voltammetry. This data provides insight into the electronic properties conferred by the ligand.
The structural elucidation and purity assessment of this compound rely on a combination of sophisticated analytical and spectroscopic techniques. These methods are crucial for confirming the successful synthesis of the molecule, particularly the esterification of the carboxylic acid group and the integrity of the diamino-substituted aromatic ring. Key methodologies employed in its characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural confirmation of this compound.
¹H NMR spectroscopy is used to verify the presence of the defining functional groups. The tert-butyl group introduces a highly characteristic singlet in the upfield region of the spectrum, typically integrating to nine protons. The protons on the aromatic ring appear as a set of multiplets in the downfield region, with their chemical shifts and coupling patterns providing information about the substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule, including the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, and the distinct carbons of the diaminobenzene ring.
| Functional Group | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Tert-butyl | -C(CH₃)₃ | ~1.5 | Singlet | 9H |
| Aromatic | Ar-H | 6.5 - 7.5 | Multiplet | 3H |
Mass Spectrometry (MS) is employed for the precise determination of the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₁₁H₁₆N₂O₂) by providing an exact mass measurement. The technique is sensitive enough to detect various ionic species of the molecule, which can be useful for mechanistic studies or analysis in complex matrices. Predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, can also be calculated for different adducts. uni.lu
Interactive Table 2: Predicted Mass Spectrometry Data for this compound Adducts.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 209.12847 | 147.4 |
| [M+Na]⁺ | 231.11041 | 154.6 |
| [M-H]⁻ | 207.11391 | 150.7 |
| [M+NH₄]⁺ | 226.15501 | 165.8 |
| [M+K]⁺ | 247.08435 | 153.0 |
| [M+H-H₂O]⁺ | 191.11845 | 141.6 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound. It is used to separate the target compound from any unreacted starting materials, by-products, or degradation products. By comparing the retention time of the main peak to a reference standard, the identity and purity of a sample can be confirmed. This method is also valuable for stability testing under various conditions.
Computational Approaches and Molecular Modeling in Mechanistic Studies
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of computational approaches and molecular modeling is a powerful tool for understanding the mechanistic behavior of related aminobenzoate derivatives. These methods provide insights into electronic structure, reactivity, and non-covalent interactions that are often difficult to probe experimentally.
Density Functional Theory (DFT) calculations represent a significant computational methodology applied to similar molecular systems. For instance, DFT has been used to study the redox processes of Schiff bases derived from substituted aminobenzoic acids. scielo.br In such studies, calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The location of the HOMO can indicate the most likely site for oxidation, while the LUMO distribution suggests the probable site for reduction. For a molecule like this compound, such calculations could predict whether redox processes are more likely to occur at the amino groups or the aromatic ring.
Molecular modeling can also predict spectroscopic properties, which can then be compared with experimental data for validation. For example, theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR spectroscopy), aiding in the interpretation of complex experimental spectra.
In essence, while direct mechanistic studies on this compound using computational tools are not widely reported, the methodologies are well-established. Their application to this molecule would likely focus on understanding the electronic effects of the ortho- and para-directing amino groups, the steric hindrance imparted by the tert-butyl group, and the resulting influence on its reactivity in synthetic applications, such as the formation of benzimidazoles or polyimides. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3,4-diaminobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via acid-catalyzed esterification of 3,4-diaminobenzoic acid with tert-butanol. Two methodologies are prominent:
- HCl gas catalysis : A modified Fischer-Speier esterification involves bubbling HCl gas through a suspension of 3,4-diaminobenzoic acid in tert-butanol under reflux (24–48 hours). This method yields ~72% for analogous esters after neutralization and purification .
- SOCl₂-mediated esterification : Using thionyl chloride (SOCl₂) as a coupling agent, the reaction proceeds at 0°C with methanol (or tert-butanol) as the solvent. After warming to room temperature and stirring for 14 hours, the product is isolated via basification and filtration . Key considerations : HCl gas may require specialized equipment for safe handling, while SOCl₂ offers faster activation but generates hazardous byproducts (e.g., SO₂).
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR spectroscopy : ¹H/¹³C NMR confirms esterification by detecting the tert-butyl group (δ ~1.3 ppm for 9H singlet) and aromatic protons (δ 6.5–7.5 ppm for diaminobenzene) .
- HPLC : Purity assessment and stability testing under physiological conditions (e.g., RPMI 1640 medium at 37°C) can detect degradation products, with retention times compared to reference standards .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 237.14 for C₁₁H₁₆N₂O₂) .
Q. What are the solubility properties of this compound, and how do they impact purification?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Purification often involves:
- Recrystallization : From ethanol/water mixtures to remove unreacted diaminobenzoic acid.
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates ester derivatives from byproducts .
Advanced Research Questions
Q. How does this compound behave under physiological conditions, and what stability challenges arise in biomedical applications?
Stability studies in RPMI 1640 medium (37°C, 10% FBS) show no detectable degradation after 24 hours, suggesting resistance to enzymatic hydrolysis. However, prolonged exposure to acidic or oxidative environments (e.g., lysosomal pH 4.5) may cleave the tert-butyl ester, releasing 3,4-diaminobenzoic acid. HPLC monitoring of unbound fractions and degradation products is critical for pharmacokinetic profiling .
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst screening : Substituting HCl with p-toluenesulfonic acid (PTSA) reduces gas hazards while maintaining ~70% yield.
- Solvent selection : tert-Butanol as both reactant and solvent minimizes side reactions (e.g., transesterification) .
- Temperature control : Reflux at 80–90°C accelerates esterification but risks thermal decomposition of the diaminobenzene moiety.
Q. How should researchers address contradictions in reported yields or purity data for this compound?
Discrepancies often arise from:
- Impurity sources : Residual tert-butanol or diaminobenzoic acid in crude products. Quantitative NMR or elemental analysis resolves purity disputes .
- Reaction scalability : Bench-scale syntheses (1–10 g) may report higher yields than bulk preparations due to heat transfer inefficiencies. Pilot-scale trials with controlled stirring rates are recommended .
Q. What role does this compound play in coordination chemistry, and how is it used to synthesize metal complexes?
The compound serves as a bidentate ligand in salophen-type complexes. For example:
- Nickel(II) complexes : Reacting this compound with salicylic aldehyde and NiCl₂·6H₂O yields Schiff base complexes with potential anticancer activity.
- Cobalt(III) complexes : These exhibit redox-active behavior in catalytic applications. Stability is enhanced by the tert-butyl group’s steric protection .
Methodological Notes
- Safety : While this compound is not classified as hazardous, its synthesis involves corrosive reagents (HCl, SOCl₂). Follow protocols for fume hood use, PPE (gloves, goggles), and waste disposal .
- Data validation : Cross-reference spectral data (NMR, MS) with published libraries to confirm structural integrity, especially for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
